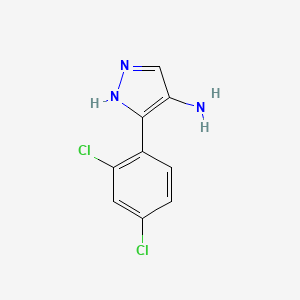

3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNJZILWHYSZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465107 | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268547-51-9 | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,4 Dichlorophenyl 1h Pyrazol 4 Amine

Retrosynthetic Analysis of the 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the 4-amino group.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Building the pyrazole ring with the 4-amino precursor in place. This approach involves disconnecting the pyrazole ring to reveal a hydrazine (B178648) derivative and a three-carbon component already bearing a nitrogen functionality or a precursor to it. A key synthon in this pathway is 2,4-dichlorophenylhydrazine, which would react with a suitable three-carbon synthon containing a nitrile or a masked amino group.

Pathway B: Functionalization of a pre-formed pyrazole ring. This strategy involves the initial synthesis of a 3-(2,4-Dichlorophenyl)-1H-pyrazole, followed by the introduction of the amino group at the 4-position. This can be achieved through several methods, such as the reduction of a 4-nitro derivative or the amination of a 4-halo-pyrazole.

Direct Synthesis Approaches to the Pyrazole Ring System

The direct formation of the pyrazole ring is a cornerstone of this synthesis. These methods typically involve the condensation of a hydrazine with a 1,3-dielectrophilic compound.

Cycloaddition Reactions in Pyrazole Formation

The most common method for pyrazole synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In the context of our target molecule, this would involve the reaction of 2,4-dichlorophenylhydrazine with a suitable three-carbon building block. The regioselectivity of this reaction is a critical factor, as the substitution pattern on the pyrazole ring is determined by which nitrogen of the hydrazine attacks which electrophilic carbon. The use of substituted hydrazines, such as 2,4-dichlorophenylhydrazine, can lead to the formation of two regioisomers. However, reaction conditions can often be tuned to favor the desired isomer.

Functionalization of Precursor Pyrazole Rings to Introduce the 4-Amine Moiety

An alternative and often more controlled approach is to first construct the 3-(2,4-dichlorophenyl)-1H-pyrazole core and then introduce the amino group at the 4-position.

One common strategy is the nitration-reduction sequence . The pre-formed pyrazole can be nitrated at the 4-position using a mixture of nitric and sulfuric acid. The resulting 3-(2,4-dichlorophenyl)-4-nitro-1H-pyrazole can then be reduced to the desired 4-amino product using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Another powerful method is the amination of a 4-halopyrazole . A 4-bromo or 4-chloro-3-(2,4-dichlorophenyl)-1H-pyrazole can be synthesized and then subjected to a palladium-catalyzed cross-coupling reaction with an amine source, such as ammonia (B1221849) or a protected amine, in a Buchwald-Hartwig amination. nih.govwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This method offers a high degree of control and is tolerant of a wide range of functional groups.

Multi-step Synthesis Protocols and Intermediate Derivatization

A plausible multi-step synthesis for this compound could involve the Thorpe-Ziegler reaction . mdpi.com This approach is particularly useful for the synthesis of 4-aminopyrazoles. The general strategy involves the reaction of an arylhydrazine with a β-ketonitrile, which undergoes cyclization to form the aminopyrazole.

For the target molecule, the synthesis could commence with the reaction of 2,4-dichlorophenylhydrazine with a suitable β-ketonitrile. The choice of the β-ketonitrile is crucial for achieving the desired substitution pattern. Subsequent intramolecular cyclization, often base-catalyzed, would yield the 4-aminopyrazole core.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the pyrazole ring formation via condensation, aprotic dipolar solvents like DMF or DMAc have been shown to give better results than traditional protic solvents like ethanol, especially for arylhydrazines. nih.gov The addition of an acid catalyst can also improve reaction rates and regioselectivity. nih.gov

In the case of a Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is paramount. nih.govwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org Different generations of catalysts and ligands have been developed to improve the efficiency and scope of this reaction. wikipedia.org Microwave irradiation has also been employed to accelerate these coupling reactions. researchgate.net

The following table summarizes potential optimization strategies for key synthetic steps:

| Reaction Step | Parameter to Optimize | Potential Conditions/Reagents | Expected Outcome |

| Pyrazole Ring Formation | Solvent | Ethanol, DMF, DMAc, Toluene | Improved yield and regioselectivity |

| Catalyst | Acidic (e.g., HCl, AcOH), Basic (e.g., piperidine) | Increased reaction rate | |

| Temperature | Room temperature to reflux | Control of reaction kinetics | |

| Nitration of Pyrazole | Nitrating Agent | HNO₃/H₂SO₄ | Efficient nitration at C4 |

| Temperature | 0 °C to room temperature | Control of side reactions | |

| Reduction of Nitro-pyrazole | Reducing Agent | SnCl₂/HCl, H₂/Pd-C | High yield of the amino group |

| Buchwald-Hartwig Amination | Catalyst/Ligand | Pd(dba)₂, various phosphine (B1218219) ligands | Efficient C-N bond formation |

| Base | NaOtBu, Cs₂CO₃ | Activation of the amine | |

| Temperature | 80-120 °C (conventional or microwave) | Faster reaction times |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.comthieme-connect.com These principles can be applied to the synthesis of this compound.

Microwave-assisted synthesis is a key green technology that can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. nih.govgsconlinepress.comnih.gov The synthesis of pyrazoles from the reaction of hydrazines with 1,3-dicarbonyls or α,β-unsaturated ketones can be efficiently carried out under microwave irradiation. gsconlinepress.comnih.gov

The use of water as a solvent is another important aspect of green chemistry. thieme-connect.comthieme-connect.com Several multicomponent reactions for the synthesis of functionalized pyrazoles have been successfully performed in aqueous media. thieme-connect.comthieme-connect.com This approach avoids the use of volatile and often toxic organic solvents.

Furthermore, the development of catalytic methods , such as the Buchwald-Hartwig amination, aligns with green chemistry principles by reducing the need for stoichiometric reagents. The use of highly efficient and recyclable catalysts can further enhance the sustainability of the synthesis.

Biological Investigations of 3 2,4 Dichlorophenyl 1h Pyrazol 4 Amine

In Vitro Evaluation of Biological Activities

No specific studies detailing the enzyme inhibition properties or kinetic analyses of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine have been identified in the current scientific literature. While the broader class of pyrazole (B372694) derivatives has been investigated for the inhibition of various enzymes, including kinases and amine oxidases, dedicated research on this specific compound is absent. nih.govdntb.gov.uanih.gov

There is no available data from receptor binding assays for this compound. Consequently, information regarding its affinity for specific receptors and the thermodynamics of its ligand-binding interactions is unknown. Studies have been conducted on other pyrazole derivatives, such as pyrazol-4-yl-pyridine compounds, which have shown allosteric binding properties at the human M4 muscarinic acetylcholine (B1216132) receptor, but these findings cannot be extrapolated to the compound . nih.gov

Detailed investigations into the effects of this compound on cellular pathways and signal transduction are not documented. Research on other pyrazole-based compounds has indicated modulation of signaling pathways like PI3K-Akt-mTOR, but similar analyses for this compound have not been published. nih.gov

Specific data on the antiproliferative and cytotoxic effects of this compound in various cell lines are not available. While numerous studies have reported the cytotoxic potential of other pyrazole derivatives against cancer cell lines, this particular compound has not been the subject of such published research. For instance, a different pyrazole derivative, 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide, has shown cytotoxic activity against A549 human lung cancer cells. nih.gov However, these results are not directly applicable due to structural differences.

Mechanistic Elucidation of Biological Actions

The absence of primary biological activity data for this compound precludes any detailed mechanistic studies.

There are no published studies on the identification or validation of specific biological targets for this compound. The initial steps of drug discovery, which involve screening for biological activity, have not been reported for this compound, and therefore, no target identification efforts have been documented.

Molecular Interaction Profiling and Specificity Determination

The biological effects of a compound are intrinsically linked to its interactions with molecular targets within the body. For pyrazole derivatives, a wide range of protein interactions has been identified, contributing to their therapeutic potential. Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze these interactions.

Studies on similar 1,3-diaryl pyrazole derivatives have shown that they can bind to the active site of enzymes such as cyclooxygenase-2 (COX-2). nih.gov This binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. The specificity of a compound for its target is crucial for its therapeutic efficacy and safety profile. The selectivity of pyrazole-based compounds is often attributed to subtle differences in the amino acid composition of the target's binding pocket. For instance, the selectivity of certain pyrazole derivatives for COX-2 over the COX-1 isoform is a well-documented example. nih.gov

To determine the molecular interaction profile and specificity of this compound, a series of in vitro assays would be necessary. These could include binding assays with a panel of kinases, proteases, and other enzymes, as well as cell-based assays to assess functional activity.

Table 1: Illustrative Molecular Interaction Profile for a Pyrazole Derivative

| Target | Binding Affinity (Kd) | Assay Type |

| Kinase A | 50 nM | Isothermal Titration Calorimetry |

| Kinase B | 1.2 µM | Surface Plasmon Resonance |

| Protease C | > 10 µM | Fluorescence Polarization |

| GPCR D | No significant binding | Radioligand Binding Assay |

This table is for illustrative purposes only and does not represent actual data for this compound.

Gene Expression and Proteomic Analysis in Response to this compound

To understand the broader cellular effects of a compound, it is essential to investigate its impact on global gene and protein expression. Techniques such as microarray analysis and RNA sequencing can reveal changes in the transcriptome, while mass spectrometry-based proteomics can identify alterations in the proteome.

For instance, studies on other pharmacologically active compounds have shown that they can induce significant changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. nih.govnih.gov Treatment of cells with a novel compound can lead to the upregulation of protective genes or the downregulation of genes that promote disease progression.

A comprehensive gene expression analysis of cells treated with this compound would likely involve treating a relevant cell line (e.g., a cancer cell line or an immune cell line) with the compound and then profiling the changes in gene expression at different time points. Subsequent bioinformatic analysis would be used to identify the biological pathways and processes that are most significantly affected.

Similarly, proteomic analysis would provide a snapshot of the protein landscape within the cell following treatment. This could reveal changes in the levels of key signaling proteins, metabolic enzymes, and structural proteins, offering further insight into the compound's mechanism of action. nih.gov

Table 2: Hypothetical Gene Expression Changes in Response to a Test Compound

| Gene | Fold Change | Biological Process |

| Gene X | 2.5 (Upregulated) | Apoptosis |

| Gene Y | -3.0 (Downregulated) | Cell Proliferation |

| Gene Z | 1.8 (Upregulated) | Inflammatory Response |

This table is for illustrative purposes only and does not represent actual data for this compound.

In Vivo Pharmacological Studies

While in vitro and in silico studies provide valuable preliminary data, in vivo studies in animal models are essential to understand the pharmacological effects of a compound in a whole organism.

Preclinical Efficacy Models and Therapeutic Indices

Based on the known activities of related pyrazole compounds, which include anti-inflammatory, analgesic, and anticancer effects, this compound could be evaluated in a variety of preclinical models. mdpi.commdpi.com For example, its anti-inflammatory potential could be tested in rodent models of arthritis or inflammatory bowel disease. Its analgesic effects could be assessed in models of neuropathic or inflammatory pain.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio of the toxic dose to the therapeutic dose. A high TI is desirable, indicating a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs. The determination of the therapeutic index requires dose-ranging studies in animal models to identify the effective dose range and the doses at which adverse effects are observed.

Pharmacodynamic Biomarker Discovery and Validation

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. They are crucial for optimizing drug dosage and for monitoring treatment efficacy. For a compound like this compound, potential PD biomarkers could include changes in the levels of inflammatory cytokines in the blood, alterations in the expression of specific genes in target tissues, or changes in the activity of a target enzyme.

The discovery and validation of PD biomarkers typically involve analyzing samples from preclinical studies to identify molecules or physiological parameters that correlate with the compound's activity. Once identified, these biomarkers can be used in subsequent clinical trials to guide treatment decisions.

General Toxicology Profiling and Safety Assessments

A thorough assessment of a compound's safety is paramount before it can be considered for clinical development. General toxicology profiling involves a battery of tests to evaluate the potential adverse effects of the compound on various organ systems. These studies are typically conducted in at least two animal species and involve both single-dose and repeated-dose administrations.

Safety assessments for related pyrazole derivatives have been reported, providing a framework for the types of studies that would be necessary. echemi.com These would include assessments of acute toxicity, chronic toxicity, genotoxicity (the potential to damage DNA), and reproductive and developmental toxicity. Histopathological examination of tissues from treated animals is a key component of these studies, allowing for the identification of any organ-specific toxicities.

Structure Activity Relationship Sar Studies of 3 2,4 Dichlorophenyl 1h Pyrazol 4 Amine Derivatives

Systematic Structural Modifications of the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile scaffold that allows for numerous modifications. Its aromatic nature and the presence of two nitrogen atoms provide opportunities for substitution and fusion with other ring systems, which can significantly alter the compound's interaction with biological targets.

One common strategy is the fusion of the pyrazole ring with other heterocyclic systems to create more rigid and complex structures. For instance, the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been a fruitful area of research. These fused systems are created from 5-aminopyrazole precursors and often exhibit enhanced biological activities. The SAR of these fused systems indicates that the pyrazolo[1,5-a]pyrimidine moiety is often essential for forming key interactions, such as hydrogen bonds with hinge region residues (e.g., Met592) in kinases. The addition of further substituents to the fused ring system, such as a morpholine (B109124) group, can improve selectivity by mitigating off-target effects.

Variations and Substituent Effects at the 2,4-Dichlorophenyl Moiety

The 3-position of the pyrazole core is occupied by a 2,4-dichlorophenyl group, which plays a crucial role in the molecule's activity, often by anchoring it within a hydrophobic pocket of the target protein. Modifying this part of the molecule is a key strategy for optimizing potency and selectivity.

SAR studies on analogous 4-arylazo-3,5-diamino-1H-pyrazoles provide valuable insights into the effects of substitution on the phenyl ring. nih.gov The position and electronic nature of substituents are critical. For instance, moving a fluorine substituent around the phenyl ring significantly alters activity. The highest activity was observed when the fluorine was in the ortho position, followed by the meta position, with the para position showing the least activity. nih.gov This suggests that the substituent's position directly influences the molecule's ability to adopt an optimal conformation for binding.

Replacing the fluorine with other groups also has a profound impact. Small, electron-withdrawing groups like a cyano (-CN) group in the ortho position can maintain or even enhance activity. nih.gov Conversely, introducing hydrogen bond donor groups, such as hydroxyl (-OH) or amino (-NH2), or a methoxy (B1213986) (-OCH3) group at the ortho position, often leads to a complete loss of activity, indicating that this position may be sensitive to steric bulk or electronic changes that disrupt favorable interactions. nih.gov

The following table summarizes the effects of various substituents on the phenyl ring of an analogous pyrazole system on biological activity.

| Modification | Substituent | Position on Phenyl Ring | Relative Activity |

| Halogen Position | Fluorine | ortho (2-F) | Highest |

| Fluorine | meta (3-F) | High | |

| Fluorine | para (4-F) | Moderate | |

| Electron-withdrawing Group | Cyano | ortho (2-CN) | High |

| Hydrogen Bond Donor | Hydroxyl | ortho (2-OH) | Low |

| Amino | ortho (2-NH2) | Inactive | |

| Electron-donating Group | Methoxy | ortho (2-OCH3) | Inactive |

Data derived from SAR studies on analogous 4-arylazo-3,5-diamino-1H-pyrazole systems. nih.gov

Derivatization at the 4-Amine Position: Amidation, Alkylation, and Acylation Studies

The 4-amino group is a key functional handle for derivatization, serving as a potential hydrogen bond donor and a site for introducing new functionalities to explore interactions with the target protein. Common modifications include acylation, amidation, and alkylation.

However, SAR studies indicate that this position is highly sensitive to modification. For example, acylation of the amino groups on a similar 3,5-diamino-1H-pyrazole scaffold through reaction with acetic anhydride (B1165640) resulted in a mixture of acetylated products that showed a complete loss of biological activity. nih.gov This suggests that the free amino group may be crucial for activity, possibly acting as a key hydrogen bond donor in the binding interaction. Unsubstituted 4-aminopyrazoles have been noted for their anti-radical and antitumor activities, further highlighting the importance of the free amine. researchgate.net

Despite the potential for loss of activity, the 4-amino group is often used as a synthetic intermediate to generate libraries of derivatives. For instance, 4-aminopyrazoles can be converted into a wide range of urea (B33335) and thiourea (B124793) derivatives. nih.gov While these specific derivatives were found to be poorly active in some anticonvulsant and anti-HIV screens, this strategy remains a valid approach in drug discovery to probe the chemical space around a pharmacophore. The synthesis of various amide derivatives from the corresponding pyrazole-carboxylic acid has also been explored, with some amides showing good cytotoxic activity against human cancer cell lines. researchgate.net

Impact of Stereochemistry and Conformational Preferences on Biological Activity

The three-dimensional arrangement of a molecule, including its stereochemistry and preferred conformation, is a critical determinant of its biological activity. A molecule must adopt a specific conformation to fit optimally into the binding site of its biological target.

For pyrazole derivatives, the rotational freedom around the single bonds connecting the pyrazole ring to the phenyl group and the orientation of substituents can lead to different low-energy conformations. Studies on flexible pyrazolone (B3327878) derivatives have shown that these molecules can exist in either folded or open conformations. mdpi.com The specific conformation adopted can be influenced by the length of linkers between different parts of the molecule and by intermolecular interactions in the solid state. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern activity.

The foundation of any QSAR model is the numerical representation of the molecular structure using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For pyrazole derivatives, a wide range of descriptors are calculated to build robust models.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., atom counts, bond counts), topological descriptors that describe atomic connectivity, and descriptors based on pharmacophore points (e.g., hydrogen bond donors/acceptors, lipophilic centers). nih.govbiointerfaceresearch.com Adjacency and distance matrix descriptors, which reflect the topology of the molecule, have been found to be particularly influential for the activity of some pyrazole derivatives. researchgate.net

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule. They include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), heat of formation, solvent-accessible surface area). mdpi.comnih.gov

The selection of the most relevant descriptors is a critical step to avoid overfitting and to ensure the model's predictive power. nih.gov

Once descriptors are calculated, statistical methods are used to develop the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN).

The development and validation of QSAR models should adhere to stringent guidelines, such as those proposed by the Organisation for Economic Co-operation and Development (OECD), to ensure their reliability and predictive capacity. nih.govresearchgate.net Validation is a crucial step and is typically performed using both internal and external methods.

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to assess the model's robustness and stability. The cross-validated correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered indicative of a model with good predictive ability.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development. The predictive correlation coefficient (R²_pred) is calculated for this set, with a value greater than 0.6 indicating good external predictability.

The statistical robustness of a QSAR model is judged by several parameters, as summarized in the table below.

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validated Coefficient of Determination | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R-squared | R²_pred | Measures the predictive ability of the model for an external test set. | > 0.6 |

These rigorous validation processes ensure that the developed QSAR models are statistically sound and can be reliably used to guide the design of new, more potent 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine derivatives. nih.gov

Predictive Capabilities and Applicability Domain of QSAR Models

The ultimate goal of developing Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound is to create robust tools that can accurately forecast the biological activity of novel, unsynthesized compounds. The reliability of these predictions is paramount for prioritizing synthetic efforts and guiding drug discovery projects. This reliability is established through rigorous statistical validation and a clear definition of the model's boundaries, known as the Applicability Domain (AD).

Predictive Capabilities of QSAR Models

The predictive power of a QSAR model is not determined by its fit to the training data alone, but by its ability to accurately predict the activity of compounds it has not seen before (the test set). Several statistical metrics are employed to quantify this predictive performance. For a QSAR model to be considered reliable, it must meet stringent validation criteria. nih.gov

Key statistical parameters used to evaluate the predictive capability of QSAR models include:

Coefficient of Determination (R²) : This metric indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). While a high R² for the training set is necessary, it can sometimes be misleading due to overfitting.

Cross-validated Coefficient of Determination (Q²) : Typically calculated using the leave-one-out (LOO) or leave-many-out (LMO) method, Q² is a measure of the model's internal predictive ability and robustness. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive performance. tum.de

Predictive R² (R²pred) : This is arguably the most crucial metric for assessing a model's true predictive power. It is calculated based on the model's performance on an external test set—a set of compounds that were not used in the model's development. An R²pred value greater than 0.6 is often required to demonstrate that the model has useful predictive capability for new chemical entities.

In various studies on pyrazole derivatives, these metrics are fundamental to model validation. For instance, 3D-QSAR studies on pyrazoline derivatives developed as carbonic anhydrase inhibitors reported models with high R² and R²test values, with a chosen model demonstrating an R² of 0.79 and an R²test of 0.95, indicating strong predictive power. nih.gov Similarly, a QSAR study on pyrazole derivatives with anti-MES (maximal electroshock induced seizure) activity yielded a model with a high R² of 0.937 and a predictive R² of 0.929, showcasing its excellent predictive capacity. dergipark.org.tr

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods that generate such predictive models. For a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, CoMFA and CoMSIA models were validated with a test set, producing very good predictive r² values of 0.935 and 0.842, respectively. nih.gov In another study on 3,5-diaryl-4,5-dihydropyrazoles, the CoMFA model showed a good cross-validated correlation coefficient (r²cv) of 0.568. researchgate.net These examples highlight the statistical benchmarks that QSAR models for novel this compound derivatives would be expected to meet.

| QSAR Study Subject | Model Type | R² (Training Set) | Q² (Cross-validation) | R²pred (Test Set) | Reference |

|---|---|---|---|---|---|

| Pyrazoline Derivatives (Carbonic Anhydrase Inhibitors) | MLR | 0.79 | 0.64 | 0.95 | nih.gov |

| 1H-Pyrazole-5-carboxylic Acid Derivatives (Anti-MES) | GFA-MLR | 0.937 | 0.913 | 0.929 | dergipark.org.tr |

| DMDP Derivatives (Anticancer) | CoMFA | 0.903 | 0.530 | 0.935 | nih.gov |

| DMDP Derivatives (Anticancer) | CoMSIA | 0.909 | 0.548 | 0.842 | nih.gov |

| 3,5-Diaryl-4,5-dihydropyrazoles (Antitumor) | CoMFA | 0.896 | 0.568 | Not Reported | researchgate.net |

Applicability Domain (AD) of QSAR Models

A validated QSAR model with strong predictive statistics is not universally applicable to the entire chemical space. tum.de The predictions are only reliable for compounds that are similar to the training set molecules used to build the model. mdpi.com The chemical space in which the model's predictions are considered trustworthy is known as its Applicability Domain (AD). researchgate.net Defining the AD is a critical principle of QSAR model validation, as it prevents the use of the model for extrapolation into regions of chemical space where its predictions would be unreliable. mdpi.com

The AD is essentially a theoretical boundary around the model, defined based on the descriptors of the training set compounds. There are several methods to define the AD, including:

Descriptor Range-Based Methods : This is the simplest method, defining the AD by the minimum and maximum values of each molecular descriptor in the training set. A new compound is considered inside the AD if all its descriptor values fall within these ranges.

Geometric Methods : These methods define the AD as a geometric space, such as a convex hull, that encloses all the training set compounds in the multi-dimensional descriptor space.

Distance-Based Methods : The AD can be defined based on the distance of a new compound to the compounds in the training set (e.g., Euclidean or Tanimoto distance). A prediction is considered reliable only if the compound is within a certain distance threshold of its nearest neighbors in the training set. variational.ai

Leverage Approach : In this method, the leverage of each compound is calculated, which indicates its influence on the model. A Williams plot (a scatter plot of standardized residuals versus leverage values) is often used to visualize the AD. Predictions for compounds with high leverage values (h > h, where h is a critical leverage threshold) are deemed unreliable as they are extrapolations.

By defining a clear AD, researchers ensure that the QSAR model for this compound derivatives is used as a reliable interpolative tool. It provides confidence that the predicted activity for a new, structurally similar pyrazole derivative is likely to be accurate, thereby effectively guiding the design and synthesis of next-generation compounds. researchgate.net

Computational Chemistry and Molecular Modeling of 3 2,4 Dichlorophenyl 1h Pyrazol 4 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine, docking simulations are instrumental in identifying potential biological targets and elucidating the binding interactions that govern its pharmacological activity.

Active site analysis involves the identification and characterization of the binding pocket of a target protein. For a ligand like this compound, docking simulations can predict its most favorable binding pose within the active site of a receptor. researchgate.net The dichlorophenyl ring, the pyrazole (B372694) core, and the amine group of the compound play crucial roles in establishing interactions with the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the stability of the ligand-protein complex. nih.gov The prediction of the binding pose is fundamental to understanding the compound's potential as an inhibitor or activator of a specific protein. nih.gov

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| GLU98 | Hydrogen Bond | 2.8 |

| LEU150 | Hydrophobic | 3.5 |

| VAL75 | Hydrophobic | 3.9 |

| LYS77 | Hydrogen Bond | 3.1 |

| PHE208 | Pi-Pi Stacking | 4.2 |

Note: This data is hypothetical and for illustrative purposes.

Beyond predicting the binding pose, molecular docking simulations can also estimate the binding affinity between a ligand and its target. nih.gov This is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex. nih.gov For this compound, these calculations can provide a quantitative measure of its potential efficacy against a particular biological target. By comparing the binding energies of a series of related pyrazole derivatives, researchers can identify key structural features that contribute to enhanced binding affinity. nih.gov

Table 2: Calculated Interaction Energies for this compound and Analogs

| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki, µM) |

| This compound | -8.5 | 0.5 |

| 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | -7.2 | 2.1 |

| 3-Phenyl-1H-pyrazol-4-amine | -6.1 | 15.8 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecules and their interactions over time, offering insights that are not accessible through static docking studies. nih.gov For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a biological target. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mendeley.com MD simulations can explore the conformational landscape of this compound, identifying its most stable conformers in different environments, such as in solution or when bound to a receptor. eurasianjournals.com Understanding the flexibility of the molecule is crucial, as it can influence its ability to adopt the optimal conformation for binding to a target.

MD simulations are particularly valuable for assessing the stability of a ligand-receptor complex predicted by molecular docking. nih.gov By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe the dynamic behavior of the ligand in the binding site and evaluate the persistence of key interactions. ajchem-a.com For the this compound-protein complex, MD simulations can reveal fluctuations in the ligand's position and the surrounding amino acid residues, providing a more realistic and detailed picture of the binding event. nih.gov

Table 3: Root Mean Square Deviation (RMSD) of this compound in a Simulated Protein Binding Pocket

| Simulation Time (ns) | Ligand RMSD (Å) |

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.4 |

| 40 | 1.6 |

| 50 | 1.5 |

Note: This data is hypothetical and for illustrative purposes, indicating the ligand remains stably bound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide highly accurate information about the geometric and electronic properties of this compound. nih.gov These calculations are valuable for understanding the molecule's intrinsic properties, such as its reactivity, stability, and spectroscopic characteristics. jcsp.org.pkresearchgate.net DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. jcsp.org.pk

Table 4: Selected DFT Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Through computational methods like Density Functional Theory (DFT), it is possible to calculate the distribution of electrons within this compound and determine the energies and shapes of its molecular orbitals.

A key component of this analysis is the Molecular Orbital (MO) Theory, which describes the behavior of electrons in a molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. nih.gov For pyrazole derivatives, DFT calculations are commonly used to determine these values. For instance, a computational study on pyrazolo[3,4-d]pyrimidine derivatives revealed that a small HOMO-LUMO energy gap was indicative of high chemical reactivity, a desirable trait when designing bioactive compounds. nih.gov

While specific experimental or calculated values for this compound are not extensively published, the typical results from such an analysis on analogous compounds are presented below to illustrate the type of data generated.

| Compound/Derivative Family | Calculation Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Finding |

|---|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | DFT/B3LYP/6-31G(d,p) | -6.5 to -7.0 | -2.8 to -3.5 | ~3.5 to 4.0 | Energy gap is a critical parameter for predicting photochemical properties and stability. nih.gov |

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | DFT/B3LYP/6-311++G(d,p) | -5.947 | -2.389 | 3.558 | The HOMO-LUMO gap characterizes the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT/B3LYP/6-31G** | -9.00 | -1.55 | 7.45 | A small energy gap indicates that charge exchange takes place within the molecule and that it is chemically reactive. nih.gov |

Reactivity Predictions and Electrostatic Potential Maps

To visualize a molecule's reactive behavior, computational chemists often generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule's surface, providing a guide to its reactivity towards other chemical species. uni-muenchen.de The MEP is typically color-coded to identify different regions of electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are prone to electrophilic attack and are favorable for interactions with positive charges or hydrogen bond donors.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely reveal specific reactive sites. The lone pairs of electrons on the nitrogen atoms of the pyrazole ring and the exocyclic amino group would create regions of strong negative potential (red), identifying them as primary sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms attached to the nitrogens (N-H) would exhibit positive potential (blue), making them potential hydrogen bond donor sites. Computational analyses of other pyrazole derivatives confirm that nitrogen atoms and other electronegative groups often serve as centers for electrophilic interactions. nih.govresearchgate.net

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen atoms of pyrazole ring | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Nitrogen of 4-amino group | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Hydrogen of pyrazole N-H | Positive (Blue) | Site for nucleophilic interaction, hydrogen bond donor. |

| Hydrogens of 4-amino group | Positive (Blue) | Site for nucleophilic interaction, hydrogen bond donor. |

| Dichlorophenyl ring | Variable; negative potential above the π-system, influenced by chlorine atoms. | Potential for π-π stacking; chlorine atoms influence overall electron distribution. |

Virtual Screening and De Novo Design Strategies Based on this compound

The structural core of this compound makes it an attractive starting point for drug discovery campaigns using computational strategies like virtual screening and de novo design. The pyrazole ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacological and pharmacokinetic properties. researchgate.netnih.gov

Virtual Screening is a computational method used to search vast databases of chemical compounds to identify molecules that are likely to bind to a specific biological target, such as an enzyme or receptor. nih.govacs.org The this compound structure can be used as a query in several ways:

Pharmacophore-Based Screening: Key features of the molecule, such as hydrogen bond donors (the N-H and NH2 groups), hydrogen bond acceptors (the pyrazole nitrogens), and hydrophobic/aromatic regions (the dichlorophenyl ring), can be defined as a 3D pharmacophore. This model is then used to filter large compound libraries for molecules that match this spatial arrangement of features.

The pyrazole scaffold has been successfully employed in virtual screening efforts to identify novel inhibitors for various protein targets, including proteasomes and kinases. fiu.educhemmethod.com

De Novo Design is a computational strategy that aims to build novel molecules from the ground up, often starting with a small fragment. researchgate.net In this context, this compound can serve as a core fragment or scaffold. De novo design algorithms can explore ways to "grow" new chemical functionalities from specific points on the scaffold—such as the amino group or the pyrazole ring—to optimize interactions within the binding site of a target protein. This approach allows for the creation of entirely new chemical entities tailored to a specific biological purpose, moving beyond existing compound collections.

Derivatization and Analog Development of 3 2,4 Dichlorophenyl 1h Pyrazol 4 Amine

Synthetic Routes to N-Substituted Pyrazol-4-amine Derivatives

The primary amino group at the 4-position of the pyrazole (B372694) ring is a key handle for a range of chemical transformations, allowing for the introduction of diverse substituents. Standard N-alkylation and N-arylation reactions are commonly employed to generate libraries of derivatives. For instance, reaction with various alkyl halides in the presence of a suitable base can yield mono- or di-alkylated products. The choice of solvent and base is critical to control the extent of substitution.

Another prevalent method for N-substitution involves reductive amination. The reaction of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine with a variety of aldehydes and ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, provides access to a wide array of N-alkyl and N-arylmethyl derivatives.

Furthermore, acylation reactions with acyl chlorides or anhydrides lead to the formation of the corresponding amides. These amide derivatives can exhibit altered physicochemical properties and may serve as intermediates for further functionalization. The reaction conditions for these transformations are generally mild and high-yielding.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Base | N-Alkyl pyrazol-4-amines |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl/N-Arylmethyl pyrazol-4-amines |

| N-Acylation | Acyl chlorides/Anhydrides | N-Acyl pyrazol-4-amines |

Modifications to the Phenyl Moiety and Exploration of Bioisosteric Replacements

One approach involves the synthesis of analogs with alternative substitution patterns on the phenyl ring. This can be achieved by starting from appropriately substituted acetophenones in the initial pyrazole synthesis. For example, replacing the chloro substituents with fluoro, bromo, or methoxy (B1213986) groups can systematically probe the structure-activity relationships.

Bioisosteric replacement of the entire dichlorophenyl ring is another important strategy. This involves substituting the phenyl group with other aromatic or heteroaromatic rings that possess similar steric and electronic properties. Common bioisosteres for a dichlorophenyl group include pyridyl, thienyl, or other halogenated phenyl rings. The synthesis of these analogs typically requires the use of the corresponding heteroarylacetophenones or related starting materials.

| Modification | Example Replacement | Synthetic Approach |

| Phenyl Ring Substitution | 4-Fluorophenyl, 3,4-Dimethoxyphenyl | Use of substituted acetophenones in pyrazole synthesis |

| Bioisosteric Replacement | Pyridin-2-yl, Thiophen-3-yl | Use of heteroaryl starting materials in pyrazole synthesis |

Synthesis of Heterocyclic Ring-Fused Derivatives Incorporating the Pyrazole Scaffold

The inherent reactivity of the 4-amino-3-aryl-pyrazole system allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. These fused systems can rigidly hold the pharmacophoric elements in a specific orientation, potentially leading to enhanced biological activity and selectivity.

A common strategy involves the reaction of the 4-amino group with bifunctional reagents to construct a new heterocyclic ring. For example, condensation with α,β-unsaturated ketones or esters can lead to the formation of pyrazolo[3,4-b]pyridines. Similarly, reaction with 1,3-dielectrophiles can be employed to construct pyrazolo[3,4-d]pyrimidines. The specific reaction conditions and the nature of the bifunctional reagent determine the structure of the resulting fused system.

Another approach utilizes the amino group and an adjacent C-H bond of the pyrazole ring in cyclization reactions. For instance, reactions with orthoesters or related reagents can lead to the formation of pyrazolo[3,4-d]pyrimidinones.

| Fused System | Reagents |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones/esters |

| Pyrazolo[3,4-d]pyrimidines | 1,3-Dielectrophiles |

| Pyrazolo[3,4-d]pyrimidinones | Orthoesters |

Prodrug Strategies and Targeted Delivery Systems Based on this compound

Prodrug strategies are often employed to improve the physicochemical properties of a parent drug, such as solubility, stability, and bioavailability. For this compound, the primary amino group is an ideal attachment point for promoieties that can be cleaved in vivo to release the active compound.

One common prodrug approach involves the formation of carbamates. Reaction of the amino group with various chloroformates can generate carbamates that are designed to be hydrolyzed by esterases in the body. The rate of hydrolysis can be tuned by modifying the structure of the promoiety.

Another strategy is the formation of N-acyl or N-phosphoryl derivatives. These derivatives can exhibit increased water solubility and may be cleaved by amidases or phosphatases, respectively. The choice of the promoiety depends on the desired properties and the intended biological target.

Targeted delivery systems aim to concentrate a drug at its site of action, thereby increasing efficacy and reducing off-target effects. For pyrazole-based compounds, this could involve conjugation to a targeting moiety, such as a peptide or an antibody, that recognizes a specific receptor or cell type. The linker used to connect the pyrazole to the targeting moiety is crucial and is often designed to be cleavable under specific physiological conditions, such as the low pH of a tumor microenvironment or in the presence of specific enzymes.

| Prodrug/Delivery Strategy | Promoieties/Linkers | In Vivo Cleavage Mechanism |

| Carbamate Prodrugs | Alkyl/Aryl chloroformates | Esterase-mediated hydrolysis |

| N-Acyl Prodrugs | Acyl chlorides/Anhydrides | Amidase-mediated hydrolysis |

| N-Phosphoryl Prodrugs | Phosphorylating agents | Phosphatase-mediated hydrolysis |

| Targeted Delivery | Peptides, Antibodies, Cleavable linkers | pH- or enzyme-mediated cleavage |

Analytical Methodologies for 3 2,4 Dichlorophenyl 1h Pyrazol 4 Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine from impurities, reaction by-products, or components of a complex matrix, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Developing a robust HPLC method involves the careful selection and optimization of several parameters to achieve high resolution, good peak shape, and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The development process typically begins with selecting a suitable stationary phase, most often a C18 (octadecylsilane) column, which provides excellent retention for moderately polar to nonpolar compounds. The mobile phase composition is then optimized. researchgate.net A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically used. amazonaws.compharmahealthsciences.net The pH of the buffer can be adjusted to control the ionization state of the amine group, thereby influencing its retention time. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of all components with good peak symmetry. pharmahealthsciences.net

Optimization of the flow rate, column temperature, and injection volume is also critical. A typical flow rate is around 1.0 mL/min. amazonaws.com Detection is commonly performed using a UV-Vis detector, with the wavelength selected based on the compound's maximum absorbance to ensure high sensitivity. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with buffer like phosphate (B84403) or acetate) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection Wavelength | 210 - 260 nm (UV Detector) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and can be used for purity assessment of this compound, provided the compound exhibits sufficient thermal stability or is derivatized to enhance volatility. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. ccsknowledge.com

For purity assessment, a GC system equipped with a non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used. hpst.cz The oven temperature is programmed to start at a lower temperature and gradually increase to elute compounds over a range of boiling points. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for unambiguous identification of the main compound by its molecular ion peak and characteristic fragmentation pattern. Impurities can be identified and quantified, even at low levels, making GC-MS an excellent tool for quality control. rsc.org

For the detection and quantification of this compound at trace levels, especially in complex matrices such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. scitepress.org

In LC-MS/MS, the compound is first separated by HPLC as described previously. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. The ESI source generates protonated molecules [M+H]⁺ of the analyte in the positive ion mode. scitepress.org

A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the specific m/z of the parent ion (e.g., the [M+H]⁺ ion of this compound). This selected ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage mass filtering significantly reduces background noise and matrix interference, providing exceptional sensitivity and specificity for quantifying trace amounts of the target compound. The limit of quantification can often reach levels as low as nanograms or even picograms per milliliter. scitepress.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. nih.gov A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the dichlorophenyl ring (typically in the aromatic region, ~7.0-7.8 ppm), a singlet for the proton at the 5-position of the pyrazole ring, and broad signals for the protons of the amine (-NH₂) and the pyrazole N-H group. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. nih.gov One would expect to see signals for the six carbons of the dichlorophenyl ring, with the chlorine-substituted carbons shifted downfield, and signals for the three carbons of the pyrazole ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structure. A COSY spectrum would show correlations between coupled protons, for instance, among the adjacent protons on the dichlorophenyl ring. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. nih.govmdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C5-H | ~7.5 - 8.0 | - |

| Aromatic C-H (Dichlorophenyl) | ~7.0 - 7.8 | ~127 - 135 |

| Amine N-H₂ | Broad, ~4.0 - 5.5 | - |

| Pyrazole N-H | Broad, ~11.0 - 13.0 | - |

| Pyrazole C3 | - | ~145 - 155 |

| Pyrazole C4 | - | ~110 - 120 |

| Pyrazole C5 | - | ~130 - 140 |

| Aromatic C-Cl | - | ~130 - 140 |

| Aromatic C (ipso) | - | ~130 - 135 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule.

For this compound, the IR spectrum would display several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole N-H group would appear as distinct bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings typically appear in the 1400-1650 cm⁻¹ region. Finally, the characteristic C-Cl stretching vibrations from the dichlorophenyl group would be visible in the fingerprint region, usually between 1000 and 1100 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Pyrazole (N-H) | Stretching | 3200 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic/Pyrazole (C=C, C=N) | Ring Stretching | 1400 - 1650 |

| Amine (N-H) | Bending | 1550 - 1650 |

| Aryl Halide (C-Cl) | Stretching | 1000 - 1100 |

UV-Visible Spectroscopy for Purity and Concentration Determination

UV-Visible spectroscopy is a widely employed technique for the quantitative analysis of compounds that possess chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyrazole ring, in conjunction with the dichlorophenyl substituent and the amine group in this compound, is expected to exhibit characteristic absorbance maxima (λmax).

The determination of purity and concentration by UV-Visible spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For a hypothetical analysis of this compound, the following parameters would need to be experimentally determined:

Solvent Selection: The choice of solvent is critical as it can influence the λmax and the molar absorptivity of the compound. Common solvents for UV-Visible spectroscopy include ethanol, methanol, acetonitrile, and water. The solvent should be transparent in the wavelength range of interest and should not react with the analyte.

Determination of λmax: A solution of the compound would be scanned across a range of wavelengths (typically 200-400 nm for such structures) to identify the wavelength of maximum absorbance. This λmax is characteristic of the compound under specific solvent conditions and is the optimal wavelength for quantitative measurements as it provides the highest sensitivity and minimizes errors.

Molar Absorptivity (ε): This constant is a measure of how strongly the compound absorbs light at a specific wavelength. It would be determined by measuring the absorbance of several solutions of known concentration and calculating the slope of the resulting calibration curve.

Without experimental data, a hypothetical data table for the UV-Visible spectroscopic analysis of this compound might look as follows. It is imperative to understand that the values presented are purely illustrative and not based on experimental evidence.

Hypothetical UV-Visible Spectroscopy Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| λmax (nm) | 254 (Illustrative) |

| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | 15,000 (Illustrative) |

Validation of Analytical Methods: Accuracy, Precision, Linearity, Robustness, and Limit of Detection/Quantification

The validation of an analytical method is essential to ensure its suitability for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, several parameters must be evaluated. The application of these principles to an analytical method for this compound would require extensive experimental work.

Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For the analysis of this compound, accuracy would be assessed by determining the recovery of a known amount of the pure substance spiked into a sample matrix.

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Linearity: Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte in the sample. This would be determined by analyzing a series of dilutions of a standard solution of this compound and plotting the analytical response versus the concentration. The linearity is typically evaluated by the correlation coefficient (R²) of the regression line.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a UV-Visible spectroscopic method, this could involve varying the wavelength of measurement by a few nanometers or changing the temperature of the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

A summary of the validation parameters for a hypothetical analytical method for this compound is presented in the table below. Again, these values are illustrative and represent typical acceptance criteria, not actual experimental results for this specific compound.

Illustrative Validation Parameters for an Analytical Method

| Parameter | Acceptance Criteria (Typical) |

|---|---|

| Accuracy | Recovery: 98.0% - 102.0% |

| Precision | RSD ≤ 2% |

| Linearity | Correlation Coefficient (R²) ≥ 0.999 |

| Robustness | No significant change in results with minor variations |

| Limit of Detection (LOD) | S/N ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 |

Future Perspectives and Research Directions for 3 2,4 Dichlorophenyl 1h Pyrazol 4 Amine

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the pyrazole (B372694) nucleus allows for its interaction with a wide array of biological targets, leading to diverse pharmacological activities. nih.govbenthamscience.com Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic agents, among others. mdpi.comnih.govglobalresearchonline.net For 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine, a key future direction lies in expanding the scope of its biological evaluation to identify novel molecular targets and, consequently, new therapeutic applications.

Systematic screening against a broad panel of enzymes and receptors could unveil previously unknown activities. For instance, the well-established role of pyrazoles as kinase inhibitors suggests that this compound and its derivatives could be evaluated against a wider range of kinases implicated in cancer and inflammatory diseases. nih.govnih.gov Beyond kinases, exploring its potential as an inhibitor of other enzyme families, such as proteases or phosphatases, could open new avenues for drug development.

Furthermore, investigating its activity in emerging therapeutic areas is a promising research direction. The global health challenges posed by neurodegenerative diseases and metabolic disorders necessitate the discovery of novel therapeutic agents. Exploring the potential of this compound to modulate pathways involved in these conditions, such as protein aggregation in Alzheimer's disease or insulin (B600854) signaling in diabetes, could lead to breakthrough discoveries. Phenotypic screening approaches, which assess the effect of a compound on cell morphology or function, can also be employed to identify novel biological activities without a preconceived target.

Development of Advanced and Sustainable Synthetic Pathways

The synthesis of pyrazole derivatives is a well-established field, yet there is always room for improvement, particularly in terms of efficiency, cost-effectiveness, and environmental impact. mdpi.com Future research on this compound will likely focus on the development of advanced and sustainable synthetic pathways.

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to minimize waste and reduce the use of hazardous substances. researchgate.netcitedrive.comtandfonline.com For the synthesis of this compound, this could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that replace stoichiometric reagents. thieme-connect.com Microwave-assisted synthesis and flow chemistry are other modern techniques that can accelerate reaction times, improve yields, and allow for safer and more controlled production processes. mdpi.com

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Green Solvents | Reduced environmental impact and potential for easier product isolation. |

| Catalytic Methods | Increased atom economy, reduced waste, and milder reaction conditions. |

| Microwave-Assisted Synthesis | Accelerated reaction rates and improved yields. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| One-Pot Reactions | Increased efficiency and reduced purification steps. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. ijettjournal.orgnih.govnih.gov For this compound, these computational tools offer a powerful means to accelerate research and development.

AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential targets and therapeutic uses of new compounds. ijirt.orgmdpi.com By analyzing the structural features of this compound, ML models could suggest novel biological targets for which it may have a high binding affinity. This in silico screening can prioritize experimental testing and increase the efficiency of the discovery process.

Furthermore, AI can play a crucial role in the design of new derivatives of this compound with improved properties. Generative models can propose novel molecular structures with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov These models can learn the complex relationships between chemical structure and biological activity to design compounds that are more likely to succeed in clinical trials. The use of AI in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also help in the early identification of potential liabilities, reducing the risk of late-stage failures. connectjournals.com

Potential for Multitarget Ligand Design and Polypharmacology

The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. benthamscience.com Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial therapeutic strategy. The pyrazole scaffold, with its ability to interact with diverse targets, is well-suited for the design of multitarget ligands. nih.gov

Future research on this compound could focus on intentionally designing derivatives that modulate multiple targets relevant to a specific disease. For example, in cancer therapy, a compound that simultaneously inhibits a key kinase and a protein involved in angiogenesis could offer superior efficacy compared to a single-target agent. nih.gov Computational methods, such as molecular docking and pharmacophore modeling, can be instrumental in designing such multitarget ligands by identifying common structural features required for binding to different targets. connectjournals.com

The development of multitarget drugs based on the this compound scaffold could lead to more effective treatments for complex diseases and may also help in overcoming drug resistance.

Addressing Challenges and Opportunities in Translational Research of Pyrazole-Based Compounds

The translation of a promising compound from the laboratory to clinical practice is a long and challenging process. For pyrazole-based compounds like this compound, several challenges and opportunities exist in translational research.

A key challenge is ensuring a favorable safety profile. While the pyrazole moiety is present in many approved drugs, careful toxicological studies are essential to identify any potential adverse effects of specific derivatives. bohrium.com A thorough understanding of the metabolic fate of the compound is also crucial to predict its behavior in humans.

However, the extensive history of pyrazole-based drugs in the clinic also presents an opportunity. The wealth of existing data on the pharmacokinetics and safety of other pyrazoles can inform the development of this compound and its derivatives. This can help in designing compounds with improved drug-like properties and a higher probability of success in clinical trials.

Furthermore, the development of biomarkers to identify patient populations that are most likely to respond to treatment with a pyrazole-based compound can significantly enhance the efficiency of clinical trials and improve patient outcomes. The integration of pharmacogenomics and personalized medicine approaches will be crucial in realizing the full therapeutic potential of this class of compounds.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(2,4-dichlorophenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted hydrazides or acyl thioureas under acidic or thermal conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C has been effective for analogous pyrazole derivatives, yielding products after recrystallization from ethanol . Optimization strategies include adjusting stoichiometry (e.g., excess POCl₃), varying reaction time (8–12 hours), and purification via column chromatography (ethanol/hexane gradients) to isolate the target compound . Monitoring intermediates by TLC and using anhydrous solvents can minimize side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl) and pyrazole NH₂ protons (δ 5.5–6.0 ppm, broad singlet). Carbon signals for pyrazole C-3 and C-4 appear at ~140–150 ppm .

- IR Spectroscopy : Stretching vibrations for NH₂ (3200–3400 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm functional groups .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities. High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) at 173 K provides precise bond lengths and angles. For example, the dichlorophenyl ring typically shows C-Cl distances of ~1.73 Å, while pyrazole ring torsion angles (N-C-C-N) range from 0.5° to 5.0°. SHELXL refinement (using Olex2 or WinGX) with anisotropic displacement parameters and hydrogen-bond restraints (e.g., N–H···N interactions) improves model accuracy. R-factors <0.05 and wR₂ <0.15 indicate reliable structural data .

Q. What strategies address discrepancies in biological activity data for pyrazole-4-amine derivatives across studies?

- Methodological Answer :

- Control Experiments : Validate assays using reference standards (e.g., Sigma-Aldrich’s 3-(2,4-dichlorophenyl)-1,1-dimethylurea) to ensure consistency in IC₅₀ measurements .

- SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and correlate with activity trends. For example, 2,4-dichloro substitution enhances antimicrobial activity compared to mono-chloro analogs .

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and docking affinity .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of pyrazole-4-amine derivatives in crystal lattices?